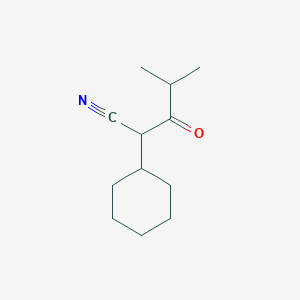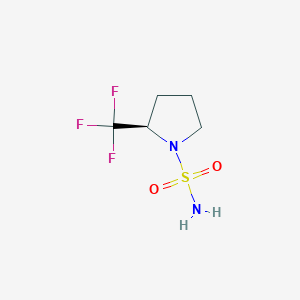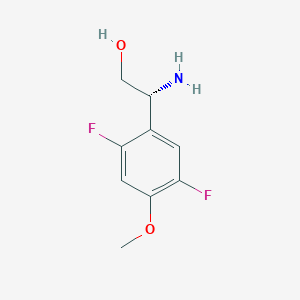
(R)-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol may involve:
Large-Scale Reduction: Utilizing hydrogenation processes with catalysts such as palladium on carbon.
Continuous Flow Amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated Chiral Resolution: Using automated systems for chiral resolution to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-Amino-2-(2,5-difluoro-4-methoxyphenyl)acetone.
Reduction: 2-Alkylamino-2-(2,5-difluoro-4-methoxyphenyl)ethanol.
Substitution: 2-Amino-2-(2,5-difluoro-4-alkylthio/methoxyphenyl)ethanol.
科学的研究の応用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chiral Building Block: Employed as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligands: Studied as a ligand for various biological receptors.
Medicine
Drug Development: Explored for its potential in the development of new therapeutic agents.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in drug metabolism studies.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism of action of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to inhibition or activation of the target. The fluorine atoms enhance the compound’s stability and binding affinity through electronic effects.
類似化合物との比較
Similar Compounds
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol: The racemic mixture of the compound.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)propanol: A similar compound with an additional methyl group.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)butanol: A similar compound with an additional ethyl group.
Uniqueness
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. The presence of fluorine atoms also enhances its stability and reactivity compared to non-fluorinated analogs.
特性
分子式 |
C9H11F2NO2 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-6(10)5(2-7(9)11)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
InChIキー |
SJASNEVRMVMJNZ-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)F)[C@H](CO)N)F |
正規SMILES |
COC1=C(C=C(C(=C1)F)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)
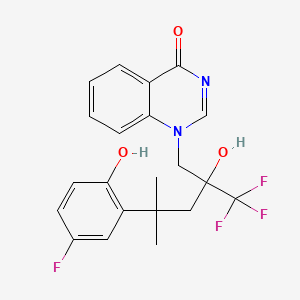
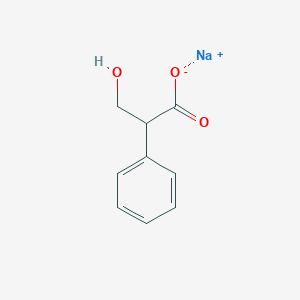
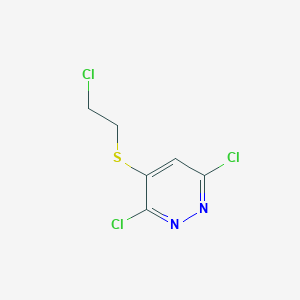
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
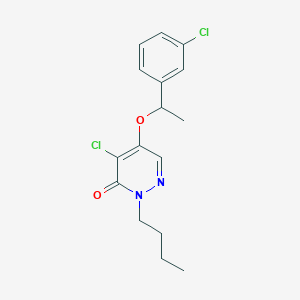
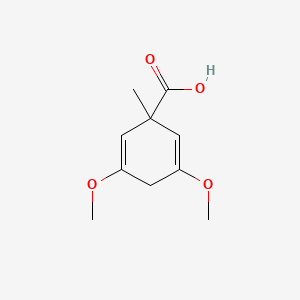
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
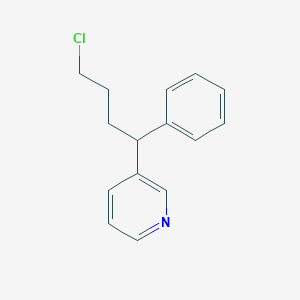
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
